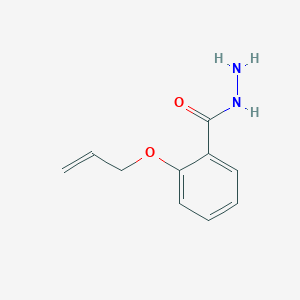

2-(Allyloxy)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Allyloxy)benzohydrazide is an organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol . It appears as a white crystalline or powdery substance with a melting point of approximately 110-112°C . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(Allyloxy)benzohydrazide can be synthesized through the hydrazide reaction of carboxylic acid . One common method involves the reaction of methyl benzoate with hydrazine hydrate under reflux conditions. The reaction mixture is then cooled to room temperature, resulting in the formation of white precipitates, which are filtered and washed thoroughly with water .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Allyloxy)benzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) under acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acids, while reduction can produce corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(Allyloxy)benzohydrazide has a wide range of applications in scientific research :

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Allyloxy)benzohydrazide involves its interaction with specific molecular targets and pathways . The compound’s hydrazide group allows it to form stable complexes with transition metal ions, which can modulate the activity of enzymes and other biological molecules. This interaction can lead to various biological effects, such as antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

2-(Allyloxy)benzohydrazide can be compared with other similar compounds, such as benzohydrazide and its derivatives . These compounds share a common hydrazide functional group but differ in their substituents, which can significantly impact their chemical and biological properties. For example:

Benzohydrazide: A simpler compound with a similar hydrazide group but without the allyloxy substituent.

2-(Allyloxy)-5-bromo-N’-(5-bromo-2-methoxybenzylidene)benzohydrazide: A derivative with additional bromine and methoxy groups, which can enhance its reactivity and biological activity.

Biologische Aktivität

2-(Allyloxy)benzohydrazide is an organic compound characterized by its hydrazide functional group and allyloxy substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O2. The structure features a benzohydrazide moiety with an allyloxy group that influences its chemical reactivity and biological properties. The compound exhibits a planar conformation, with slight deviations at the terminal allyl carbon and hydrazide nitrogen atoms.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 192.22 g/mol |

| Melting Point | 355–356 K |

| Crystal System | Monoclinic |

| Density | 1.286 mg/m³ |

| Hydrogen Bonding | N-H⋯O, N-H⋯N |

The compound's hydrogen bonding capabilities contribute to its stability and interaction with biological targets .

Antimicrobial Activity

Research indicates that compounds containing hydrazide functional groups often exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Properties

Studies have shown that this compound may possess anticancer activity. It appears to induce apoptosis in cancer cells through the activation of caspase pathways. This effect is attributed to the compound's ability to interact with specific cellular targets, promoting cell cycle arrest and programmed cell death .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor . It may modulate the activity of various enzymes involved in metabolic processes, which could lead to therapeutic applications in conditions like diabetes or obesity. The exact pathways are still under investigation but suggest a promising avenue for drug development.

The biological activity of this compound is largely influenced by its ability to bind to specific targets within biological systems:

- Pharmacophore Characteristics : The hydrazide group acts as a pharmacophore, allowing for interactions with various receptors or enzymes.

- Coordination Chemistry : The compound can form complexes with metal ions, enhancing its reactivity and potential therapeutic effects .

- Hydrogen Bonding : The ability to form hydrogen bonds facilitates interactions with biomolecules, contributing to its biological efficacy .

Study on Antimicrobial Activity

In a recent study published in Europe PMC, researchers evaluated the antimicrobial effects of this compound against several pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent against infections .

Investigation of Anticancer Effects

A study conducted by Joshi et al. demonstrated that treatment with this compound led to a marked decrease in viability in various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, suggesting further exploration for anticancer drug development .

Eigenschaften

IUPAC Name |

2-prop-2-enoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBKJYHONFLHFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406520 |

Source

|

| Record name | 2-(ALLYLOXY)BENZOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18167-41-4 |

Source

|

| Record name | 2-(ALLYLOXY)BENZOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.